1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)18-8-10(9-18)22-15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBILJGSWWDXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxybenzothiazole intermediate, which is then reacted with azetidine and furan-2-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Synthesis and Development
The compound serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. The synthesis typically involves multi-step reactions that include:
- Formation of the Benzothiazole Ring: This is achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
- Introduction of the Azetidine Ring: This step often utilizes nucleophilic substitution methods with appropriate azetidine precursors.
- Formation of the Furan Ring: The furan moiety can be synthesized through cycloaddition reactions involving diene and dienophile pairs.
These synthetic routes not only enhance the compound's utility in research but also contribute to its potential industrial applications in materials science.
Biological Activities
Research indicates that 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate exhibits a range of biological activities:
Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects:
Studies suggest that this compound can modulate inflammatory responses by interacting with specific molecular targets involved in inflammatory signaling pathways. This makes it a candidate for further investigation as a therapeutic agent in conditions characterized by chronic inflammation.
Anticancer Potential:
Preliminary studies indicate that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. Research is ongoing to elucidate its effectiveness against different cancer cell lines.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate:
-
Antimicrobial Activity Study:
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents. -
Anti-inflammatory Mechanism Investigation:
Research focused on the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokine levels in vitro, highlighting its therapeutic potential for inflammatory diseases. -
Cancer Cell Line Testing:
In vitro tests on various cancer cell lines demonstrated that 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate could inhibit cell proliferation and induce apoptosis, warranting further exploration into its mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
- Key Observations: The target compound’s benzo[d]thiazole-azetidine linkage is distinct from the thiophene-enone bridge in compound 29, which exhibits high antiproliferative activity (IC50 ~9.39 µM against breast cancer) . The azetidine’s rigidity may enhance binding compared to flexible enone chains. Fluorophenyl and triazole substituents in compound 5 contrast with the target’s furan-2-carboxylate, suggesting divergent electronic and steric profiles influencing solubility and target interactions.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety, an azetidine ring, and a furan-2-carboxylate group. This unique combination of functional groups is believed to contribute to its biological efficacy.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the ability of benzothiazole derivatives to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate | A549 (Lung) | TBD | Induction of apoptosis |
| MCF7 (Breast) | TBD | Inhibition of cell proliferation | |
| HeLa (Cervical) | TBD | Cell cycle arrest in G1 phase |
Note: TBD indicates that specific IC50 values need to be determined through further experimental studies.
The mechanisms by which 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate exerts its anticancer effects include:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G1 phase, preventing cancer cells from dividing.
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer cell signaling pathways.
Case Studies
Several studies have evaluated the biological activity of similar compounds with promising results:
- Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives had potent antiproliferative effects against various cancer cell lines, with some compounds showing IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research on substituted benzothiazoles indicated potential neuroprotective properties, suggesting that these compounds might also be beneficial in treating neurodegenerative diseases .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions, such as the methoxy group on the benzo[d]thiazole and the azetidine-furan linkage. Intramolecular hydrogen bonding in the azetidine ring can be detected via downfield shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for distinguishing between isomers or by-products .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress. Reverse-phase columns with UV detection at 254 nm are standard .
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural analogs with minor modifications. To address this:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HeLa or MCF-7 for anticancer activity) and protocols .
- SAR Analysis : Compare activity trends across analogs. For example, replacing the methoxy group with chloro (as in ) may alter target binding affinity .
- Meta-Analysis : Use computational tools to aggregate data and identify outliers, ensuring statistical rigor .
What computational strategies are employed to predict the binding affinity and selectivity of this compound towards potential therapeutic targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., CDK7 or monoacylglycerol lipase). The methoxy group’s electron-donating effects can enhance π-π stacking with aromatic residues .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications for improved selectivity .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify key hydrogen bonds or hydrophobic interactions .
How does the presence of the azetidine ring influence the compound's pharmacokinetic properties compared to similar derivatives?
Advanced
The azetidine ring:
- Enhances Metabolic Stability : Its strained 4-membered ring reduces susceptibility to cytochrome P450 oxidation compared to larger cyclic amines .
- Improves Solubility : The tertiary nitrogen facilitates salt formation, enhancing aqueous solubility for bioavailability studies .
- Impacts LogP : The azetidine’s polarity lowers the logP value (~2.5) compared to piperidine analogs (~3.2), affecting blood-brain barrier permeability .
What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?
Q. Basic
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC and identify by-products using LC-MS .
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4–8 weeks. Assess changes in melting point (DSC) and crystallinity (XRPD) .
- pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) to predict gastrointestinal absorption .
How can X-ray crystallography using SHELX software aid in elucidating the three-dimensional conformation and intermolecular interactions of this compound?
Q. Advanced
- Structure Solution : SHELXD identifies heavy atom positions for experimental phasing, while SHELXL refines the model against high-resolution data (<1.0 Å) .
- Hydrogen Bonding Analysis : SHELXPRO visualizes interactions like N–H···O bonds between the azetidine nitrogen and carbonyl groups, critical for understanding crystal packing .
- Validation : The software’s CIF-check tools ensure compliance with IUCr standards, reducing publication delays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
